Desacetilcinobufagina

Descripción general

Descripción

Deacetylcinobufagin, también conocido como desacetylcinobufagin, es un compuesto natural derivado de la secreción cutánea de sapos, específicamente del género Bufo. Es un bufadienólido, un tipo de esteroide que ha mostrado una actividad biológica significativa. Deacetylcinobufagin es conocido por sus posibles aplicaciones terapéuticas, particularmente en el campo de la investigación del cáncer .

Aplicaciones Científicas De Investigación

Deacetylcinobufagin tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como sonda en el estudio de reacciones de sulfatación y cinética enzimática.

Biología: Sirve como compuesto modelo para estudiar el metabolismo y la bioactividad de los bufadienólidos.

Industria: Se utiliza en el desarrollo de nuevos fármacos y como compuesto de referencia en el control de calidad.

Mecanismo De Acción

Deacetylcinobufagin ejerce sus efectos principalmente a través de la inhibición de la enzima ATPasa de sodio-potasio. Esta inhibición conduce a un aumento en los niveles intracelulares de calcio, lo que puede desencadenar la apoptosis en las células cancerosas. El compuesto también interactúa con varios objetivos moleculares y vías, incluida la vía mitocondrial y la vía del receptor de muerte .

Análisis Bioquímico

Biochemical Properties

Desacetylcinobufagin interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It has been found to induce tumor cell apoptosis and cycle arrest, inhibit tumor cell proliferation, migration, invasion, and autophagy, reduce angiogenesis, and reverse tumor cell multidrug resistance . These interactions are primarily triggered through DNA damage and activation of the mitochondrial pathway and the death receptor pathway .

Cellular Effects

Desacetylcinobufagin exerts profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to block EGFR phosphorylation and its downstream signaling, inducing apoptosis and cytotoxicity in EGFR amplified cancer cells .

Molecular Mechanism

At the molecular level, Desacetylcinobufagin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It blocks EGFR signaling, inhibits cell proliferation, and elicits apoptosis, thereby suppressing tumor growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Desacetylcinobufagin change over time. It has been observed that Cinobufagin, from which Desacetylcinobufagin is derived, is absorbed quickly . The main metabolite was found to be Desacetylcinobufagin , indicating its stability and potential long-term effects on cellular function.

Metabolic Pathways

Desacetylcinobufagin is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels . Detailed information on the specific metabolic pathways involving Desacetylcinobufagin is currently limited.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Deacetylcinobufagin se puede sintetizar mediante transformación microbiana. Un método implica el uso del hongo Fusarium avenaceum AS 3.4594, que puede convertir la cinobufagin en deacetylcinobufagin en condiciones específicas . Las condiciones de reacción generalmente incluyen mantener el cultivo a una temperatura y pH específicos durante un período determinado para lograr un rendimiento óptimo.

Métodos de producción industrial

La producción industrial de deacetylcinobufagin se basa principalmente en la extracción de fuentes naturales, como la secreción cutánea de sapos. El proceso de extracción implica varios pasos, incluyendo la extracción con disolvente, la purificación y la cristalización para obtener el compuesto en su forma pura .

Análisis De Reacciones Químicas

Tipos de reacciones

Deacetylcinobufagin experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen el hidruro de aluminio y litio y el borohidruro de sodio.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio en un medio ácido.

Reducción: Hidruro de aluminio y litio en éter anhidro.

Sustitución: Halogenos en presencia de un catalizador.

Productos principales formados

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de deacetylcinobufagin puede conducir a la formación de varios derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .

Comparación Con Compuestos Similares

Compuestos similares

Cinobufagin: Un precursor de deacetylcinobufagin, también derivado de la secreción cutánea de sapos.

Bufalin: Otro bufadienólido con actividad biológica similar.

Resibufogenin: Un compuesto relacionado con potencial terapéutico similar.

Singularidad

Deacetylcinobufagin es único debido a sus características estructurales específicas y su potente actividad biológica. Ha mostrado mayor selectividad y potencia en la inducción de la apoptosis en las células cancerosas en comparación con sus análogos .

Propiedades

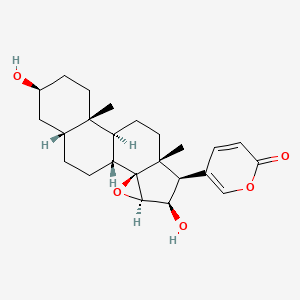

IUPAC Name |

5-(5,14-dihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl)pyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O5/c1-22-9-7-15(25)11-14(22)4-5-17-16(22)8-10-23(2)19(13-3-6-18(26)28-12-13)20(27)21-24(17,23)29-21/h3,6,12,14-17,19-21,25,27H,4-5,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZHDDUFQVXHIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C35C(O5)C(C4C6=COC(=O)C=C6)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50960660 | |

| Record name | 3,16-Dihydroxy-14,15-epoxybufa-20,22-dienolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50960660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4026-95-3 | |

| Record name | Deacetylcinobufagin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234203 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,16-Dihydroxy-14,15-epoxybufa-20,22-dienolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50960660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the origin of Desacetylcinobufagin?

A1: Desacetylcinobufagin is a naturally occurring bufadienolide, often found as a metabolite of cinobufagin, a major component of ChanSu, a traditional Chinese medicine derived from the skin of the toad Bufo bufo gargarizans Cantor. [, , , , ]

Q2: What is the primary metabolic pathway of cinobufagin involving Desacetylcinobufagin?

A2: Desacetylcinobufagin is a major metabolite of cinobufagin in rats, formed primarily through deacetylation at the C-16 position. [, ]

Q3: Besides deacetylation, what other metabolic transformations does cinobufagin undergo?

A3: Cinobufagin undergoes various metabolic transformations, with hydroxylation being the most common. Preferred hydroxylation sites are C-1β, C-5, and C-12β, leading to the formation of metabolites like 12β-hydroxyl cinobufagin and 5β-hydroxyl cinobufagin. [, , ]

Q4: Are there specific microorganisms capable of metabolizing cinobufagin to produce Desacetylcinobufagin?

A4: Yes, the fungus Fusarium avenaceum AS 3.4594 has been shown to transform desacetylcinobufagin into various metabolites, including 3-keton-desacetylcinobufagin and 3-epi-desacetylcinobufagin. []

Q5: Is there evidence of Desacetylcinobufagin formation in other species besides rats?

A5: While Desacetylcinobufagin is found in rat serum after cinobufagin administration, only the unchanged parent compound has been detected in dog and cat plasma, suggesting species-specific metabolism. []

Q6: How does the bioactivity of Desacetylcinobufagin compare to that of cinobufagin?

A7: Desacetylcinobufagin generally exhibits weaker inhibitory activity on guinea pig heart Na+/K+-ATPase compared to its parent compound, cinobufagin. [] Similarly, some metabolites, including Desacetylcinobufagin, showed reduced cytotoxicity against human cancer cell lines compared to cinobufagin. []

Q7: Does Desacetylcinobufagin exhibit any cytotoxic activity?

A8: While generally less potent than cinobufagin, some studies suggest that Desacetylcinobufagin may retain some cytotoxic activity against specific cancer cell lines. []

Q8: Are there any known microbial transformations of Desacetylcinobufagin?

A9: Yes, the fungus Alternaria alternata can specifically hydroxylate Desacetylcinobufagin at the 12β-position, leading to the formation of 12β-hydroxyl desacetylcinobufagin. [, ]

Q9: What is the significance of 12β-hydroxylation of bufadienolides?

A10: The 12β-hydroxylated bufadienolides are challenging to synthesize chemically but can be produced through microbial transformation, making this process valuable for obtaining these compounds. [, ]

Q10: Has Desacetylcinobufagin been found in other toad species?

A11: Yes, Desacetylcinobufagin has been identified in the skin extracts of the Korean toad (Bufo bufo gargarizans CANTOR), along with other bufogenin conjugates. []

Q11: What analytical techniques are commonly used to identify and quantify Desacetylcinobufagin?

A12: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a common technique for identifying and quantifying Desacetylcinobufagin and other bufadienolides in various matrices. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.